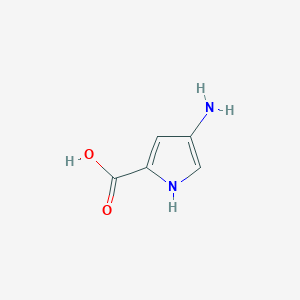

4-Amino-1H-pyrrole-2-carboxylic acid

Descripción

Contextualization within Heterocyclic Chemistry: Pyrrole (B145914) Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, form the largest class of organic compounds. The pyrrole scaffold is one of the most fundamental five-membered aromatic heterocycles. Its significance stems from its presence in a vast number of natural products essential for life, including heme (a component of hemoglobin), chlorophylls, and vitamin B12.

The pyrrole ring is electron-rich, which makes it reactive towards electrophiles and a versatile participant in various chemical transformations. The introduction of substituents, such as the amino and carboxylic acid groups in 4-Amino-1H-pyrrole-2-carboxylic acid, further diversifies its reactivity, allowing for its use as a highly adaptable synthon in the construction of complex molecular architectures.

Academic and Research Importance as a Key Building Block

The utility of a compound in research is often measured by its effectiveness as a building block, or synthon, for creating more complex and valuable molecules. This compound and its derivatives are recognized for this role. The presence of three key reactive sites—the pyrrole nitrogen, the amino group, and the carboxylic acid—allows for selective modifications and the attachment of various other molecular fragments.

A significant development in the synthesis of derivatives of this compound was reported in 2002, highlighting its importance as a synthetic target. Researchers developed an effective method for synthesizing this compound benzyl (B1604629) esters from N-PhF-4-oxoproline benzyl ester derivatives. semanticscholar.orgresearchgate.net This process involves the reaction of the oxoproline precursor with various primary and secondary amines in the presence of a catalytic amount of acid, yielding the desired 4-aminopyrrole-2-carboxylates in good yields (61-84%). semanticscholar.orgresearchgate.net This synthetic route demonstrates the compound's value as it provides a practical method to access this important scaffold, which can then be used in the synthesis of more elaborate structures, such as oligomers. semanticscholar.org

Historical Development and Emerging Research Areas of this compound

The history of pyrrole synthesis dates back to the 19th century with the development of seminal methods like the Paal-Knorr and Hantzsch syntheses, which are still fundamental in heterocyclic chemistry. However, the synthesis of specifically substituted pyrroles like the 4-amino-2-carboxylic acid variant requires more tailored approaches. While early synthetic routes to aminopyrrole carboxylates often involved harsh conditions, such as nitration followed by reduction, more modern methods like the one developed from oxoproline precursors in 2002 represent a significant advancement, allowing for milder conditions and greater functional group tolerance. semanticscholar.org

Emerging research continues to underscore the importance of the aminopyrrole scaffold. A key area of application is in the synthesis of pyrrolopyrimidines, also known as 9-deazapurines. semanticscholar.orgresearchgate.netresearchgate.net These molecules are analogues of purines, the essential building blocks of DNA and RNA, and are investigated for their potential as antiviral and anticancer agents. Substituted 3-aminopyrroles, which share a similar functional arrangement, are readily converted into these complex heterocyclic systems, indicating that this compound is a valuable precursor for creating such bioactive purine (B94841) analogues. semanticscholar.orgresearchgate.netresearchgate.net Furthermore, the biosynthesis of related compounds, such as 4-acetamidepyrrole-2-carboxylic acid from N-acetylglucosamine, is another active area of research, pointing to the natural relevance of this structural motif.

Overview of Diverse Applications of this compound and its Derivatives

The true significance of this compound as a building block is realized in the diverse applications of the molecules derived from it. Its derivatives have shown promise in medicinal chemistry, agrochemicals, and materials science.

In medicinal chemistry , the pyrrole-2-carboxamide scaffold is a key component in the design of novel therapeutic agents. For instance, derivatives have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), showing significant promise for treating drug-resistant tuberculosis. In these molecules, the pyrrole core acts as a central scaffold to correctly orient other functional groups that interact with the target protein. The amino group at the 4-position (or a group derived from it) can be crucial for establishing key interactions or for attaching additional pharmacophores. Similarly, substituted aminopyrazole derivatives, which are structurally related, have been extensively developed as potent inhibitors of Janus kinases (JAKs), which are implicated in cancer and inflammatory diseases. nih.gov The 4-amino group on the heterocyclic ring is often critical for binding to the kinase active site. nih.gov

In the field of agrochemicals , pyrrole carboxamides have been investigated as potent fungicides. These molecules act by inhibiting Complex II in the mitochondrial respiratory chain of fungi, a mechanism that has led to the development of commercially successful products.

In materials science , pyrrole-based polymers are well-known for their electrical conductivity. Carboxylic acid-functionalized polypyrroles have been synthesized to create bioactive and conductive platforms. nih.govnih.gov These materials can be used for biomedical applications like tissue engineering scaffolds or coatings for neural probes. The carboxylic acid groups allow for the covalent attachment of biomolecules, such as peptides, to promote cell adhesion. nih.gov The presence of an additional amino group, as in this compound, offers further opportunities for functionalization, making it a highly attractive, though less explored, monomer for creating advanced, multi-functional conductive polymers for biosensors or drug delivery systems.

| Application Area | Derivative Type | Target/Function | Reference Example |

|---|---|---|---|

| Medicinal Chemistry | Pyrrole-2-carboxamides | Anti-tuberculosis (MmpL3 inhibition) | Design of novel inhibitors for drug-resistant TB |

| Medicinal Chemistry | Pyrrolopyrimidines (9-Deazapurines) | Antiviral, Anticancer | Synthesis from aminopyrrole precursors researchgate.net |

| Medicinal Chemistry | (Related) 4-Amino-pyrazole derivatives | Anticancer (JAK kinase inhibition) nih.gov | Development of potent and selective JAK inhibitors nih.gov |

| Agrochemicals | Pyrrole Carboxamides | Fungicide (Complex II inhibition) | Development of agricultural fungicides |

| Materials Science | Poly(pyrrole-carboxylic acid)s | Conductive polymers, bioactive platforms nih.govnih.gov | Surface modification for enhanced cell adhesion nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTHSBLGVMYQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620140 | |

| Record name | 4-Amino-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155815-95-5 | |

| Record name | 4-Amino-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 1h Pyrrole 2 Carboxylic Acid and Its Derivatives

De Novo Pyrrole (B145914) Ring Synthesis with Strategic Functionalization

The de novo synthesis of the pyrrole ring allows for precise control over the substitution pattern, which is crucial for tuning the properties of the final compound. Various strategies have been developed that build the heterocyclic core from acyclic precursors, enabling the introduction of desired functional groups at specific positions.

Cyclization Reactions utilizing Precursors and Amines

A common and effective approach to pyrrole synthesis involves the cyclization of suitably functionalized precursors with amines. These methods often rely on the formation of key carbon-nitrogen bonds to construct the heterocyclic ring.

The Knorr pyrrole synthesis and its variations represent a classical and widely used method for the preparation of substituted pyrroles. wikipedia.org123helpme.com This reaction typically involves the condensation of an α-amino-ketone with a β-ketoester, such as ethyl acetoacetate (B1235776). wikipedia.org The α-amino-ketone is often generated in situ due to its instability. wikipedia.org

In the context of synthesizing 4-amino-pyrrole derivatives, a modified Knorr-type approach can be envisioned. The general mechanism commences with the condensation between the amine of the α-amino ketone and the ketone of the β-ketoester to form an imine. Tautomerization to an enamine is followed by a cyclization step, where the enamine nitrogen attacks the ester carbonyl. Subsequent elimination of water and aromatization leads to the formation of the pyrrole ring. wikipedia.org

A typical procedure for the Knorr synthesis involves the nitrosation of a β-ketoester, such as ethyl acetoacetate, using sodium nitrite (B80452) in acetic acid to form an α-oximino derivative. This intermediate is then reduced in the presence of a second equivalent of the β-ketoester, typically with zinc dust in acetic acid, to generate the α-amino ketone in situ, which then undergoes the cyclization cascade. thieme.deechemi.com

| Reactant 1 | Reactant 2 | Reagents | Product | Yield (%) | Reference |

| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Zn, Acetic Acid | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | High | wikipedia.orgthieme.de |

| Ethyl 2-oximinoacetoacetate | Acetylacetone | Zn, Acetic Acid | Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | High | wikipedia.org |

This table represents the classic Knorr synthesis, a foundational method for the cyclization of ethyl acetoacetate derivatives with amines to form pyrroles.

A highly effective and direct synthesis of 4-amino-1H-pyrrole-2-carboxylic acid derivatives has been developed utilizing the condensation of N-PhF-4-oxoproline benzyl (B1604629) ester with various primary and secondary amines. nih.gov The N-PhF (9-(9-phenylfluorenyl)) group serves as a protective group for the proline nitrogen. This methodology provides a straightforward route to a range of 4-substituted aminopyrrole-2-carboxylates.

The reaction is typically carried out in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov This acid catalyst facilitates the condensation and subsequent cyclization-aromatization cascade. The process is notable for its high yields and broad substrate scope with respect to the amine component. nih.gov

Detailed research has demonstrated that a variety of primary and secondary amines can be successfully employed in this transformation, leading to the corresponding N-substituted 4-aminopyrrole-2-carboxylates. The reaction conditions are generally mild, and the products are obtained in good to excellent yields. nih.gov

| N-PhF-4-oxoproline Benzyl Ester Derivative | Amine | Catalyst | Solvent | Product | Yield (%) | Reference |

| N-PhF-4-oxoproline benzyl ester | Benzylamine | TsOH | THF | Benzyl 4-(benzylamino)-1H-pyrrole-2-carboxylate | 84 | nih.gov |

| N-PhF-4-oxoproline benzyl ester | Cyclohexylamine | TsOH | THF | Benzyl 4-(cyclohexylamino)-1H-pyrrole-2-carboxylate | 82 | nih.gov |

| N-PhF-4-oxoproline benzyl ester | Morpholine | TsOH | THF | Benzyl 4-morpholino-1H-pyrrole-2-carboxylate | 75 | nih.gov |

| N-PhF-4-oxoproline benzyl ester | Piperidine (B6355638) | TsOH | THF | Benzyl 4-(piperidin-1-yl)-1H-pyrrole-2-carboxylate | 78 | nih.gov |

| 3-Methyl-N-PhF-4-oxoproline benzyl ester | Benzylamine | TsOH | THF | Benzyl 4-(benzylamino)-3-methyl-1H-pyrrole-2-carboxylate | 76 | nih.gov |

The synthesis of N-acylpyrroles can be achieved through the condensation of carboxylic acids with appropriately substituted amines, followed by an acid-mediated cyclization to form the pyrrole ring. organic-chemistry.org This strategy involves the initial formation of an amide bond, which then serves as a precursor for the intramolecular cyclization.

A notable example of this approach is the reaction of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine. organic-chemistry.org The initial condensation forms an N-acyl derivative. Subsequent treatment with an acid catalyst promotes the cyclization and elimination of methanol (B129727) to generate the pyrrole ring. This method is advantageous due to its tolerance of a wide variety of functional groups on the carboxylic acid component. organic-chemistry.org

While this method is generally applied to the synthesis of N-acylpyrroles, its principles can be adapted for the construction of other substituted pyrroles by carefully designing the amine precursor to contain the desired functionalities for the final pyrrole ring. The key is the presence of a latent dicarbonyl or equivalent functionality within the amine structure that can be unmasked or activated under acidic conditions to facilitate the ring closure.

| Carboxylic Acid | Amine | Conditions | Product | Reference |

| Various Carboxylic Acids | 2,4,4-Trimethoxybutan-1-amine | 1. Condensation; 2. Acid-mediated cyclization | N-Acylpyrroles | organic-chemistry.org |

This table illustrates a general methodology for the synthesis of N-acylpyrroles, which can be conceptually extended to other substituted pyrroles.

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step from three or more starting materials. acs.org Several MCRs have been developed for the synthesis of polysubstituted pyrroles, including those bearing amino groups. These reactions offer high atom economy and operational simplicity.

One such approach involves the one-pot reaction of aldehydes, N-(sulfonamido)-acetophenones, and activated methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate. nih.gov This three-component reaction proceeds through the formation of intermediate pyrrolines, which can be oxidized in the same pot to yield highly substituted 2-aminopyrroles. nih.gov The use of a variety of commercially available starting materials allows for the generation of a diverse library of pyrrole derivatives. nih.gov

Another MCR strategy for synthesizing 3-amino pyrroles involves a palladium-catalyzed three-component tandem reaction of a halobenzene, an isocyanide, and an N-tosylhydrazone. acs.org This method provides access to a range of polysubstituted 3-amino pyrroles in moderate to excellent yields under mild conditions. acs.org

| Aldehyde | N-(sulfonamido)-acetophenone | Activated Methylene Compound | Conditions | Product Type | Yield (%) | Reference |

| Benzaldehyde | N-(phenylsulfonamido)acetophenone | Malononitrile | 1. EtOH, reflux; 2. DDQ | 2-Amino-3-cyano-1-(phenylsulfonyl)-4,5-diphenyl-1H-pyrrole | 85 | nih.gov |

| 4-Chlorobenzaldehyde | N-(methylsulfonamido)acetophenone | Ethyl cyanoacetate | 1. MeCN, reflux; 2. DDQ | Ethyl 2-amino-5-(4-chlorophenyl)-4-phenyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylate | 78 | nih.gov |

| Propanal | N-(p-tolylsulfonamido)acetophenone | Cyanoacetamide | 1. MeCN, reflux; 2. DDQ | 2-Amino-5-ethyl-4-phenyl-1-(p-tolylsulfonyl)-1H-pyrrole-3-carboxamide | 82 | nih.gov |

A novel and efficient method for the synthesis of pyrrole-2-carboxylic acids involves a copper-catalyzed tandem reaction of 4-arylidene isoxazol-5-ones with enamino esters. This innovative approach, which can be performed mechanochemically in a ball mill, proceeds via a spiroannulation and ring-opening aromatization sequence.

The reaction is catalyzed by an inexpensive copper salt, such as CuCl₂, and demonstrates excellent tolerance for a wide range of functional groups on both starting materials. This method is characterized by its high efficiency, minimal solvent usage, and mild reaction conditions, making it an environmentally benign and cost-effective strategy for accessing highly functionalized pyrrole derivatives.

The proposed mechanism involves a Michael addition of the enamino ester to the 4-arylidene isoxazol-5-one, followed by an intramolecular nucleophilic substitution to form a spirocyclic intermediate. A subsequent reductive elimination and ring-opening aromatization sequence leads to the final pyrrole-2-carboxylic acid product.

| 4-Arylidene Isoxazol-5-one | Enamino Ester | Catalyst | Conditions | Product | Yield (%) |

| 4-(4-Chlorobenzylidene)-3-methylisoxazol-5(4H)-one | Ethyl 3-aminocrotonate | CuCl₂ | Ball mill, MeCN | 5-(4-Chlorophenyl)-3,4-dimethyl-1H-pyrrole-2-carboxylic acid | 93 |

| 3-Methyl-4-(4-nitrobenzylidene)isoxazol-5(4H)-one | Ethyl 3-aminocrotonate | CuCl₂ | Ball mill, MeCN | 3,4-Dimethyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid | 91 |

| 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one | Ethyl 3-aminocrotonate | CuCl₂ | Ball mill, MeCN | 5-(4-Methoxyphenyl)-3,4-dimethyl-1H-pyrrole-2-carboxylic acid | 88 |

Transition-Metal-Oxide Catalyzed Ring Annulation

Transition-metal catalysis offers a powerful tool for the construction of pyrrole rings through annulation reactions. researchgate.net Among these, methods employing transition-metal oxides are noteworthy. For instance, copper oxide has been utilized as a catalyst in the tandem reaction of hydroamination and oxidative cyclization to produce functionalized pyrrole derivatives. researchgate.net This approach leverages the catalytic activity of the metal oxide to facilitate the key bond-forming steps in the ring's construction.

Another prominent strategy involves the palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with unprotected primary amines. mdpi.com While not strictly a metal oxide, catalysts like Pd(TFA)₂ facilitate a cascade reaction sequence, often using molecular oxygen as the terminal oxidant, to form highly substituted pyrroles in moderate to excellent yields. mdpi.com The versatility of transition-metal-catalyzed reactions allows for the synthesis of a diverse range of pyrroles from various starting materials under mild conditions. organic-chemistry.orgnih.gov For example, iodine/copper-mediated oxidative annulation using aryl methyl ketones, arylamines, and acetoacetate esters provides an efficient route to pyrrole-2-carbaldehydes, with mechanistic studies indicating that the aldehyde oxygen originates from O₂. organic-chemistry.org

| Catalyst System | Starting Materials | Reaction Type | Key Features |

|---|---|---|---|

| Copper Oxide | Amino acids, Diethyl acetylenedicarboxylate (B1228247) | Tandem Hydroamination/Oxidative Cyclization | Microwave-assisted, High yields (83–95%). researchgate.net |

| Pd(TFA)₂ / O₂ | α-Alkenyl-dicarbonyls, Primary amines | [4+1] Annulation | "One-pot" cascade reaction under mild conditions. mdpi.com |

| I₂ / CuCl₂ / O₂ | Aryl methyl ketones, Arylamines, Acetoacetate esters | Oxidative Annulation | Avoids hazardous oxidants, forms pyrrole-2-carbaldehydes. organic-chemistry.org |

Microwave-Assisted One-Pot Transformations from Amino Acids and Acetylenedicarboxylates

Microwave-assisted organic synthesis has emerged as a sustainable and efficient method for producing heterocyclic compounds, offering advantages such as faster reaction times, higher yields, and improved product purity. researchgate.netnih.gov A notable application is the one-pot synthesis of functionalized pyrrole derivatives from natural amino acids and acetylenedicarboxylates. researchgate.net

In a copper oxide-catalyzed tandem reaction, various amino acids react with diethyl acetylenedicarboxylate under microwave irradiation to yield highly functionalized pyrroles. researchgate.net This process, involving hydroamination and oxidative cyclization, achieves high product yields ranging from 83–95% in remarkably short reaction times of 0.5 to 0.75 hours. researchgate.net The uniform heating provided by microwave radiation significantly increases the efficiency of the synthesis compared to conventional heating methods. researchgate.netnih.gov This methodology represents a green and effective route for converting readily available starting materials into complex heterocyclic structures. researchgate.netmdpi.com

| Amino Acid Substrate | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Generic Natural Amino Acid | Functionalized Pyrrole Derivative | 83-95 | 0.5-0.75 |

Derivatization from Pre-formed Pyrrole Rings

N-Functionalization Strategies (e.g., Alkylation, Benzylation)

Once the pyrrole ring is formed, the nitrogen atom provides a key handle for further functionalization. N-alkylation and N-benzylation are common strategies to introduce diverse substituents that can modulate the compound's biological activity and physicochemical properties. These reactions typically involve the deprotonation of the pyrrole nitrogen followed by reaction with an appropriate electrophile, such as an alkyl or benzyl halide.

For instance, Lewis acid-promoted benzylation with benzylic alcohols offers an effective method for N-functionalization. chemrxiv.org This approach can be applied to various nitrogen-containing heterocycles. The synthesis of this compound benzyl esters has been achieved through reactions involving N-PhF-4-oxoproline benzyl ester, indicating that functional groups can be introduced onto the nitrogen atom of a pyrrole precursor. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds in modern organic synthesis. snnu.edu.cnnih.gov The Suzuki-Miyaura coupling, in particular, is widely used to couple halogenated heterocyclic compounds with a range of aryl, heteroaryl, and styryl boronic acids or esters. nih.govmdpi.commdpi.com

For a pre-formed aminopyrrole ring, this reaction would typically involve first introducing a halogen (e.g., bromine or chlorine) onto the pyrrole core. This halogenated intermediate can then undergo Suzuki-Miyaura coupling to introduce new aryl or heteroaryl moieties. The efficiency of the coupling can be influenced by the choice of catalyst, base, and solvent, with studies on related aminopyrazoles showing that bromo and chloro derivatives can be superior to iodo derivatives due to a reduced tendency for dehalogenation. nih.gov A recent development is the "aminative Suzuki-Miyaura coupling," which uniquely incorporates a formal nitrene insertion to form C-N-C linked diaryl amines from the same starting materials used for traditional C-C coupling. snnu.edu.cnnih.gov

Selective Alkylation of Pyrrole-2-carbaldehyde Compounds

Regioselective functionalization of the pyrrole ring is crucial for targeted synthesis. Methods for the selective alkylation of pyrrole-2-carbaldehyde compounds allow for the introduction of substituents at specific positions of the pyrrole core. google.com A patented method describes the selective conversion of pyrrole-2-carbaldehydes to 4-alkylated-pyrrole-2-carbaldehyde compounds. google.com

This process employs a catalyst to activate the pyrrole and the alkylating agent, controlling the rate and selectivity of the reaction. google.com The reaction temperature is carefully controlled to ensure the completion of the alkylation within approximately 48 hours while avoiding excessive self-condensation side reactions. google.com A preferred two-step method involves first reacting pyrrole with a Vilsmeier reagent to produce the 2-substituted pyrrole-2-carbaldehyde, which is then further reacted with an alkylating agent in the presence of a catalyst to form the desired 4-alkyl-substituted product. google.com

Condensation Reactions with α-Halocarbonyl Compounds

The amino group at the 4-position of the pyrrole ring is a nucleophilic site that can participate in condensation reactions. researchgate.net A key reaction type is the nucleophilic amination of α-halo carbonyl compounds with free amines. researchgate.net In this transformation, the amino group of a 4-aminopyrrole derivative attacks the electrophilic carbon of an α-halocarbonyl compound, displacing the halide and forming a new carbon-nitrogen bond.

This reaction is a powerful method for elaborating the structure of the aminopyrrole, providing access to α-amino amide and related structures. researchgate.net The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. researchgate.net This strategy effectively transforms the aminopyrrole into more complex derivatives by building upon the inherent reactivity of the amino substituent.

Biosynthetic Pathways and Enzymatic Synthesis

The natural formation of the pyrrole ring, a core component of this compound and its derivatives, involves intricate biosynthetic pathways. These processes often utilize fundamental biological molecules as starting materials and employ specialized enzymes to catalyze specific transformations.

Derivation from Amino Acids and Dicarboxylic Acids as Synthons

The biosynthesis of the pyrrole ring is fundamentally linked to primary metabolism, drawing upon a pool of common amino acids and dicarboxylic acids as foundational building blocks, or synthons. nih.gov Research has identified several key precursors that contribute to the construction of the aromatic pyrrole structure. nih.gov In nature, for instance, pyrrole-2-carboxylic acid can arise from the dehydrogenation of the amino acid proline. wikipedia.org

Table 1: Precursors in the Biosynthesis of the Pyrrole Ring

| Precursor Type | Examples |

|---|---|

| Amino Acids | Glycine, Proline, Serine, Threonine, Tryptophan nih.gov |

| Dicarboxylic Acids | Malonic acid, Oxaloacetic acid, Succinic acid nih.gov |

Enzymatic Processes involving N-Acetylglucosamine (e.g., formation of 4-Acetamidepyrrole-2-carboxylic acid)

An alternative biosynthetic route for pyrrole derivatives utilizes N-acetylglucosamine as a key precursor. nih.gov This pathway has been elucidated through the isolation of 4-Acetamidepyrrole-2-carboxylic acid following a series of enzymatic processes. nih.gov N-acetylglucosamine, a monosaccharide derived from glucose, is the monomeric unit of chitin (B13524), making it an abundant and significant biological starting material. nih.gov The enzymatic conversion of this sugar derivative highlights a distinct pathway to functionalized pyrroles that does not rely on the direct condensation of amino and dicarboxylic acids. nih.gov

Decarboxylation Mechanisms Catalyzed by Enzymes (e.g., Pseudomonas aeruginosa HudA/PA0254)

Enzymatic decarboxylation plays a crucial role in the metabolism of pyrrole carboxylic acids. A notable example is the enzyme PA0254, also known as HudA, from the bacterium Pseudomonas aeruginosa, which functions as a pyrrole-2-carboxylic acid decarboxylase. manchester.ac.uknih.govresearchgate.net This enzyme is a member of the UbiD family of reversible (de)carboxylases, which are distinguished by their dependence on a prenylated-FMN (prFMN) cofactor for their catalytic activity. nih.govnih.gov

The mechanism involves the prFMN cofactor facilitating the removal of the carboxyl group from the pyrrole ring. nih.govnih.gov Structural and mechanistic studies of HudA reveal that it can accept a modest range of heteroaromatic compounds, including thiophene-2-carboxylic acid, though its primary substrate is pyrrole-2-carboxylic acid. manchester.ac.ukresearchgate.net The activity of this enzyme is linked to virulence in P. aeruginosa and the inhibitory effects of its substrate on bacterial quorum sensing. manchester.ac.ukresearchgate.net

Table 2: Characteristics of P. aeruginosa HudA/PA0254 Decarboxylase

| Property | Description | Source(s) |

|---|---|---|

| Enzyme Name | HudA / PA0254 | manchester.ac.uknih.gov |

| Source Organism | Pseudomonas aeruginosa | manchester.ac.uknih.gov |

| Enzyme Family | UbiD | nih.govnih.gov |

| Cofactor | Prenylated-FMN (prFMN) | nih.govnih.gov |

| Reaction Catalyzed | Decarboxylation of Pyrrole-2-carboxylic acid to Pyrrole | researchgate.netmdpi.com |

| Catalytic Mechanism | Electrophilic aromatic substitution via prFMN covalent catalysis | manchester.ac.ukresearchgate.net |

Synthesis from Bio-Feedstocks and Sustainable Approaches

In response to the growing demand for sustainable chemical production, significant research has focused on developing synthetic routes to pyrrole derivatives from renewable bio-feedstocks. These approaches aim to replace petroleum-based methods with more environmentally friendly processes.

Automated Route Search for Pyrrole-2-carboxylic Acid Synthesis from Cellulose (B213188) and Chitin

Modern computational tools are accelerating the discovery of green synthetic pathways. By employing automated route search protocols that analyze large chemical reaction databases, researchers have identified potential transformation pathways for producing Pyrrole-2-carboxylic Acid (PCA) from feedstocks derived from cellulose and chitin. nih.govresearchgate.net This computer-assisted synthesis planning helps to shortlist the most promising synthetic routes from abundant biomass sources. nih.govresearchgate.net Among the identified pathways, one particularly notable route begins with D-glucosamine, a derivative of both chitin and cellulose. nih.govresearchgate.net

Reaction of D-Glucosamine and Pyruvic Acid

The automated route search identified the reaction between D-glucosamine (GlcNH2) and pyruvic acid (PA) as a highly promising method for synthesizing PCA. nih.govresearchgate.net This reaction has been optimized to achieve yields as high as 50%. nih.govresearchgate.net The process involves reacting D-glucosamine, which can be sourced from chitin, with pyruvic acid, which can be derived from cellulose-based feedstocks. nih.govresearchgate.net This establishes a synthetic connection between two of the most abundant biopolymers and a valuable heterocyclic chemical space. nih.govresearchgate.net The synthesis of 2-carboxypyrrole from these precursors was noted as early as 1957. nih.gov

Table 3: Optimized Conditions for PCA Synthesis from D-Glucosamine and Pyruvic Acid

| Parameter | Condition | Source(s) |

|---|---|---|

| Reactants | D-glucosamine hydrochloride (GlcNH2·HCl), Pyruvic Acid (PA) | researchgate.net |

| Molar Ratio (GlcNH2·HCl:PA) | 1:6 | researchgate.net |

| Base | Lithium Hydroxide (LiOH) | researchgate.net |

| Base Equivalence | 12 equivalents | researchgate.net |

| Solvent | Water (H2O) | researchgate.net |

| Temperature | 100 °C | researchgate.net |

| Time | 240 minutes | researchgate.net |

| Achieved Yield | 50% | nih.govresearchgate.net |

Protective Group Strategies in this compound Synthesis

The presence of the amino group in this compound makes it nucleophilic and susceptible to various reactions that can interfere with desired transformations at other positions of the pyrrole ring or the carboxylic acid. Therefore, temporary protection of this amino group is a key step in multi-step synthetic sequences. The choice of the protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its selective removal.

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions. masterorganicchemistry.com Its removal is typically achieved under mild acidic conditions, which provides orthogonality with other protecting groups that are sensitive to acids. total-synthesis.com

Detailed Research Findings:

In the context of this compound derivatives, the Boc group serves as a critical tool for modulating the reactivity of the amino functionality. The introduction of the Boc group is generally accomplished by reacting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemistrysteps.comfishersci.co.uk This transformation converts the nucleophilic amine into a less reactive carbamate. chemistrysteps.com

A derivative, 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid, is a key building block in the synthesis of various biologically active molecules, including peptides and novel pharmaceuticals. Its stability and predictable reactivity make it an invaluable intermediate in both academic and industrial research. The Boc-protected pyrrole unit can undergo further chemical modifications, such as esterification or amide bond formation, without interference from the protected amino group.

The deprotection of the Boc group is typically carried out using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk This process proceeds through the formation of a stable tert-butyl cation, which then gets converted to isobutene, and the carbamic acid intermediate decarboxylates to yield the free amine. chemistrysteps.com The mildness of these deprotection conditions ensures the integrity of the pyrrole ring and other sensitive functional groups within the molecule.

| Feature | Description |

| Protecting Group | Boc (tert-butyloxycarbonyl) |

| Reagent for Protection | Di-tert-butyl dicarbonate (Boc₂O) |

| General Conditions for Protection | Basic conditions (e.g., NaOH, triethylamine) in a suitable solvent (e.g., THF, water) fishersci.co.uk |

| Conditions for Deprotection | Acidic conditions (e.g., TFA, HCl) in an organic solvent (e.g., dichloromethane) fishersci.co.uk |

| Advantages | Stability to a wide range of reaction conditions, mild deprotection protocol. total-synthesis.com |

The 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis and is frequently employed for the protection of primary and secondary amines. organic-chemistry.org A key advantage of the Fmoc group is its lability under basic conditions, typically using a secondary amine like piperidine, while being stable to acidic conditions. This orthogonality to acid-labile protecting groups like Boc is a significant asset in complex synthetic strategies. total-synthesis.com

Detailed Research Findings:

The application of the Fmoc protecting group has been successfully demonstrated in the synthesis of derivatives of this compound, particularly for their use in automated solid-phase peptide synthesis (SPPS). A notable example is the large-scale synthesis of N-Fmoc-4-amino-1-methyl-1H-pyrrole-2-carboxylic acid.

In one reported synthesis, the process begins with the reduction of a nitro-pyrrole precursor. The resulting unstable amine is immediately reacted with 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) in a mixture of acetone (B3395972) and aqueous sodium carbonate to afford the Fmoc-protected amino acid. This one-pot reduction-protection sequence is a critical step in obtaining the desired building block.

The resulting Fmoc-protected 4-amino-N-methyl-1H-pyrrole-2-carboxylic acid is a valuable monomer for the machine-assisted solid-phase synthesis of polyamides containing pyrrole and imidazole (B134444) amino acids. These synthetic polyamides are designed to bind to the minor groove of DNA with high affinity and specificity. The use of Fmoc chemistry allows for high stepwise coupling yields during the automated synthesis process.

The removal of the Fmoc group during SPPS is achieved by treatment with a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). This deprotection step is crucial as it liberates the amine for the subsequent coupling with the next amino acid in the sequence.

| Feature | Description |

| Protecting Group | Fmoc (9H-Fluoren-9-ylmethoxycarbonyl) |

| Reagent for Protection | 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or Fmoc-Cl |

| General Conditions for Protection | Basic conditions (e.g., sodium carbonate) in a solvent mixture (e.g., acetone/water) |

| Conditions for Deprotection | Basic conditions, typically 20% piperidine in DMF |

| Advantages | Base-lability allows for orthogonality with acid-labile protecting groups, crucial for SPPS. total-synthesis.com |

Pharmacological and Biological Activities of 4 Amino 1h Pyrrole 2 Carboxylic Acid Scaffolds

Antimicrobial Properties

Compounds incorporating the pyrrole-2-carboxamide moiety, derived from the core pyrrole-2-carboxylic acid structure, have demonstrated notable antimicrobial capabilities. nih.gov Research has explored their efficacy against various bacterial and fungal pathogens, revealing specific mechanisms of action that contribute to their inhibitory effects.

Derivatives of the 4-Amino-1H-pyrrole-2-carboxylic acid scaffold have shown significant promise as antibacterial agents, particularly against challenging pathogens like Mycobacterium tuberculosis.

Activity against Mycobacterium tuberculosis

A key area of success for pyrrole-based compounds is in the development of new treatments for tuberculosis (TB). nih.gov Pyrrole-2-carboxamides, in particular, have been designed and synthesized as potent inhibitors of M. tuberculosis. nih.govnih.gov Structure-activity relationship studies have revealed that specific substitutions on the pyrrole (B145914) ring, such as phenyl and pyridyl groups with electron-withdrawing substituents, can greatly enhance anti-TB activity. nih.govnih.gov Several compounds in this class have exhibited potent activity with Minimum Inhibitory Concentration (MIC) values below 0.016 µg/mL against the H37Rv strain of M. tuberculosis. nih.govnih.gov One derivative, 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid, showed an MIC value of 0.03 μg/mL against this strain. mdpi.com

Activity against other bacteria

The antibacterial spectrum of these scaffolds extends beyond mycobacteria. Certain pyrrole-2-carboxamide derivatives have been tested against Gram-negative bacteria. For instance, one study synthesized a series of compounds by coupling 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid with various amines. researchgate.netresearchgate.net Several of these derivatives displayed considerable activity against Gram-negative strains, with MIC values ranging from 1.02 to 6.35 µg/mL. researchgate.netresearchgate.net Notably, carboxamide 4i from this series was identified as a potent agent against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with MIC values of 1.02, 1.56, and 3.56 µg/mL, respectively. researchgate.netresearchgate.net

| Compound Type | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Pyrrole-2-carboxamides | Mycobacterium tuberculosis H37Rv | < 0.016 | nih.govnih.gov |

| Thiazole-linked Pyrrole | Mycobacterium tuberculosis H37Rv | 0.03 | mdpi.com |

| Carboxamide 4i | Klebsiella pneumoniae | 1.02 | researchgate.netresearchgate.net |

| Carboxamide 4i | Escherichia coli | 1.56 | researchgate.netresearchgate.net |

| Carboxamide 4i | Pseudomonas aeruginosa | 3.56 | researchgate.netresearchgate.net |

While the pyrrole scaffold is present in some natural compounds with antifungal properties, such as pyrrolnitin, the antifungal activity of synthesized this compound derivatives has been limited. nih.gov In a study evaluating a series of novel pyrrole-2-carboxamide derivatives, none of the tested compounds exhibited significant antifungal activity. researchgate.netresearchgate.net This suggests that the structural modifications conferring potent antibacterial properties may not be optimal for targeting fungal pathogens.

Researchers have identified specific molecular targets for pyrrole-based antimicrobial compounds, shedding light on their mechanisms of action.

MmpL3 Inhibition : One of the primary targets for pyrrole-2-carboxamides in Mycobacterium tuberculosis is the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is an essential transporter protein responsible for moving mycolic acids, crucial components of the mycobacterial cell wall, across the cell membrane. nih.gov By inhibiting MmpL3, these compounds block the biosynthesis of the cell wall, leading to bacterial death. nih.govnih.gov This mechanism has been confirmed through potency measurements against M. smegmatis expressing MmpL3 variants and by observing the effect on mycolic acid synthesis. nih.govnih.gov

DNA Gyrase Inhibition : Another identified mechanism for certain pyrrole derivatives is the inhibition of DNA gyrase. mdpi.comnih.gov DNA gyrase is a critical enzyme involved in bacterial DNA replication. A specific pyrrole-containing compound was found to inhibit the ATPase activity of the GyrB domain of DNA gyrase, effectively killing Mycobacterium tuberculosis. nih.gov This compound, a thiazole-linked pyrrole derivative, demonstrated a 50% inhibitory concentration (IC50) value of less than 5 nM against the enzyme. mdpi.comnih.gov

Anticancer and Antitumor Potential

The pyrrole scaffold is a recurring feature in compounds developed for cancer therapy. researchgate.net Derivatives of this compound have been investigated for their ability to induce cell death and inhibit the growth of various cancer cell lines, with notable activity against leukemia.

Pyrrole-containing compounds have demonstrated significant cytotoxic and pro-apoptotic activity in human leukemia cells.

Jurkat Cells : A novel arylthioindole compound containing a pyrrole ring, 2-(1H-pyrrol-3-yl)-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole (ATI5), was shown to have potent anti-proliferative and apoptosis-inducing effects on the human T-cell acute leukemia Jurkat cell line. nih.gov The study highlighted that the compound exhibited a strong p53-independent antimitotic and pro-apoptotic activity in these cells. nih.gov

K562 Cells : The chronic myelogenous leukemia (CML) K562 cell line has also been a target for pyrrole-based compounds. A study on a 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a fused pyrrole derivative, found that the compound had a strong, concentration-dependent cytotoxic effect on K562 cells. umsu.ac.ir The primary mode of cell death was determined to be the induction of apoptosis. umsu.ac.ir Another pyrano-pyridine derivative was also found to be effective against K562 cells, with an IC50 value of 20 μM, inducing apoptosis through oxidative stress. nih.gov

| Compound Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Pyrrole-containing arylthioindole (ATI5) | Jurkat (T-cell acute leukemia) | Potent anti-proliferative and apoptosis-inducing activity | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative | K562 (Chronic myelogenous leukemia) | Strong, concentration-dependent cytotoxicity via apoptosis | umsu.ac.ir |

The anticancer effects of these scaffolds are often linked to their ability to interfere with key cellular processes required for proliferation. One of the primary mechanisms is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth and division. nih.gov

Derivatives such as 4-amino-3-chloro-1H-pyrrole-2,5-diones have been specifically designed as potential tyrosine kinase inhibitors. nih.gov These compounds have shown the ability to inhibit the growth of cancer cell lines by interacting with the ATP-binding domains of growth factor receptors like EGFR and VEGFR2, thereby blocking their activity. nih.gov Molecular docking studies have suggested that these pyrrole derivatives can form stable complexes with these receptors. nih.govnih.gov Furthermore, pyrrole-indole hybrids have been developed as potent dual inhibitors of tubulin and aromatase, two important oncologic targets, demonstrating strong growth inhibition against a panel of human cancer cell lines. nih.gov

Antiviral Activities

The pyrrole scaffold has been incorporated into various molecular structures exhibiting potent activity against herpesviruses, including HCMV and HSV-1. Research into pyrrolo[2,3-d]pyrimidines, which feature a fused pyrrole and pyrimidine (B1678525) ring system, has identified several non-nucleoside analogs that are potent inhibitors of HCMV. Compounds designated 828 , 951 , and 1028 displayed 50% inhibitory concentrations (IC₅₀) in the range of 0.4 to 1.0 μM in HCMV plaque-reduction assays. These compounds act at an early stage of the viral replication cycle, prior to viral DNA synthesis, distinguishing their mechanism from that of established drugs like ganciclovir.

Furthermore, a novel series of pyrido[2,3-b]pyrazine (B189457) derivatives, which also contain a pyrrole-like ring system, demonstrated broad-spectrum antiherpetic activity. Several compounds in this class showed strong antiviral effects against HCMV, with EC₅₀ values typically below 1 μM. The lead compound, 27 , was particularly potent against HCMV with an EC₅₀ of 0.33 μM and also exhibited activity against HSV-1 and HSV-2. In another approach, mechanism-based inhibitors targeting the HCMV protease were designed using a 5-oxo-hexahydro-pyrrolo[3,2-b]pyrrole template, leading to compounds with low nanomolar activity against the viral enzyme.

As detailed in section 4.2.3, scaffolds derived from pyrrole carboxylic acid are effective inhibitors of the HIV-1 reverse transcriptase enzyme, specifically targeting its RNase H domain. The development of non-DKA pyrrolyl–pyrazole carboxylic acids represents a significant advancement, overcoming the biological instability of earlier diketo acid-containing compounds. These molecules have shown a high degree of selectivity, inhibiting the RNase H function with up to two orders of magnitude greater potency than their inhibition of HIV integrase. This selectivity is crucial for developing targeted antiviral agents with fewer off-target effects. The presence of two aromatic rings on the pyrrole nucleus has been identified as a critical structural requirement for potent RNase H inhibition.

Enzyme Inhibition and Modulation

Inhibition of Dihydroorotate (B8406146) Dehydrogenase

The enzyme dihydroorotate dehydrogenase (DHODH) is a critical component in the de novo synthesis of pyrimidines, which are essential for DNA and RNA production. nih.gov As parasitic organisms like Plasmodium rely entirely on this pathway, DHODH has become a validated target for antimalarial drugs. nih.gov A pyrrole-based series of DHODH inhibitors has been identified and optimized for this purpose. nih.govnih.gov

Initial screening identified a hit compound, which was subsequently developed into more potent inhibitors. nih.gov Structure-based computational methods guided the optimization of this pyrrole series, leading to candidates with improved potency and better physicochemical properties. nih.gov These compounds bind to an alternative conformation of the enzyme compared to other inhibitors like the triazolopyrimidine DSM265, which contributes to their high selectivity for the parasite's enzyme over mammalian versions. nih.gov This work has produced lead compounds with potent activity against both Plasmodium falciparum and Plasmodium vivax. nih.govnih.gov

| Compound | Target | IC₅₀ (nM) | Activity |

| DSM43 | PfDHODH | 130 | Initial Hit Compound |

| DSM502 | PfDHODH | 6.8 | Optimized Lead Compound |

| Compound 181 | PfDHODH | 6.1 | Optimized Lead Compound |

Data sourced from multiple studies on pyrrole-based DHODH inhibitors. nih.govnih.gov

Inhibition of Various Kinases

The 4-amino-1H-pyrrole scaffold has been incorporated into potent and selective kinase inhibitors. Kinases are crucial signaling proteins, and their dysregulation is implicated in diseases like cancer, making them important therapeutic targets.

One notable example involves the development of selective inhibitors for Protein Kinase B (PKB/Akt). By modifying a 4-amino-4-benzylpiperidine scaffold attached to a pyrrolo[2,3-d]pyrimidine core, researchers created 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. These compounds act as ATP-competitive inhibitors of PKB, demonstrating nanomolar potency and significant selectivity (up to 150-fold) over the related PKA kinase. This selectivity is attributed to a single amino acid difference in the ribose-binding site of the kinases.

In another study, a pyrrole-2,4-1H-dicarboxamide scaffold was identified as a remarkably selective inhibitor of transforming growth factor β-activated kinase 1 (TAK1). A subsequent scaffold-hop to an imidazole (B134444) derivative led to increased biochemical potency. X-ray crystallography revealed a unique binding mode, guiding further structure-based design to significantly enhance the compound's inhibitory activity.

Inhibition of Phosphodiesterases (PDE1 and PDE4)

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibitors of specific PDE isoforms have therapeutic applications in various diseases. Research has shown that pyrrole-containing structures can act as effective inhibitors of PDE1 and PDE4.

A study of novel chiral hexahydro-2H-furo[3,2-b]pyrroles found that these compounds were highly effective against the PDE1 isoenzyme. One of the most potent compounds from this series, designated 18A, exhibited significant inhibitory activity against multiple PDE1 subtypes. scitechnol.com

| Compound | Target | IC₅₀ (µM) |

| 18A | PDE1A | 4.7 |

| 18A | PDE1B | 2.8 |

| 18A | PDE1C | 0.6 |

Data from a study on hexahydro-2H-furo[3,2-b]pyrrole derivatives. scitechnol.com

While these specific hexahydro-2H-furo[3,2-b]pyrroles were more effective against PDE1, the broader family of pyrrole derivatives has also been investigated for PDE4 inhibition, which is a target for treating inflammatory conditions. scitechnol.com

Inhibition of Pyrrole-2-carboxylic acid Decarboxylase (HudA)

The enzyme Pyrrole-2-carboxylic acid Decarboxylase (HudA) from Pseudomonas aeruginosa is a member of the UbiD family of decarboxylases that require a prenylated-FMN (prFMN) cofactor for their activity. This enzyme catalyzes the decarboxylation of pyrrole-2-carboxylic acid to form pyrrole. The interaction between the substrate, this compound's parent compound, and the HudA enzyme is a key aspect of its function.

Structural and computational studies suggest that the catalytic process occurs via an electrophilic aromatic substitution mechanism. In this process, the pyrrole-2-carboxylic acid substrate binds to the active site where the prFMN cofactor facilitates the removal of the carboxyl group. While the enzyme's primary function is catalysis rather than inhibition, the binding of the substrate to the active site is a reversible and competitive process, which is a fundamental concept in enzyme inhibition. The study of this interaction provides insight into how molecules occupy the enzyme's active site, which is crucial for designing inhibitors.

Anti-inflammatory and Antioxidant Effects

Derivatives of the pyrrole carboxylic acid scaffold have demonstrated notable anti-inflammatory and antioxidant activities. These properties are often linked to the ability of these compounds to modulate key signaling pathways involved in inflammation and oxidative stress.

Other Biological Activities

The versatility of the this compound scaffold extends to its use in developing agents against challenging infectious diseases.

Antimalarial and Antitubercular Activities

The development of pyrrole-based DHODH inhibitors, as detailed in section 4.4.1, is a primary example of this scaffold's antimalarial potential. nih.govnih.gov By specifically targeting an essential enzyme in the malaria parasite, these compounds effectively halt its proliferation. nih.gov

In the field of antitubercular research, pyrrole-2-carboxamides have been designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is essential for the transport of mycolic acids, which are vital components of the mycobacterial cell wall. Structure-activity relationship studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly enhanced anti-TB activity. Many of these compounds showed potent activity against M. tuberculosis with a low minimum inhibitory concentration (MIC) and low cytotoxicity.

Antileishmanial Activity

Derivatives of the pyrrole scaffold have demonstrated notable activity against various species of the protozoan parasite Leishmania, the causative agent of leishmaniasis. Research into 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols, a class of compounds containing a pyrrole ring system, revealed activity against the intracellular amastigotes of three clinically significant Leishmania species: L. amazonensis, L. braziliensis, and L. infantum. longdom.org Although potency varied, several compounds in the tested library were active against all three species. longdom.org Molecular modeling studies for these derivatives suggested a potential mechanism of action involving the inhibition of the leishmanial nucleoside diphosphate (B83284) kinase (NDK), a key enzyme in the parasite's metabolism. longdom.org The modeling indicated that these compounds are capable of binding to the ADP site of the enzyme. longdom.org

Another class of pyrrole-containing compounds, the pyrazolopyrrolidinones, has also been identified as potent inhibitors of Leishmania growth. frontiersin.org In high-throughput screening, certain compounds from this series showed concentration-dependent inhibition of both the intracellular amastigote and the promastigote forms of L. donovani and L. major. frontiersin.org These findings suggest that the pyrrole scaffold may serve as a valuable foundation for developing broad-spectrum antileishmanial agents. frontiersin.org

| Compound Class | Target Species | Activity Metric | Result | Source |

| Pyrazolopyrrolidinones | L. donovani (amastigotes) | EC₅₀ | Low micromolar | frontiersin.org |

| Pyrazolopyrrolidinones | L. donovani (promastigotes) | EC₅₀ | Low micromolar | frontiersin.org |

| Pyrazolopyrrolidinones | L. major | EC₅₀ | Low micromolar | frontiersin.org |

| 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols | L. amazonensis, L. braziliensis, L. infantum | % Inhibition at 50 µM | Varied | longdom.org |

Anticonvulsant Activity

The pyrrolidine-2,5-dione skeleton, a derivative of the pyrrole structure, has been a focus of research for the development of new anticonvulsant agents. nih.govmdpi.com A series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties in various animal seizure models. nih.gov One lead compound from this series, designated as compound 14 , was particularly effective in the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) model, and the psychomotor 6 Hz seizure model. nih.gov Notably, it also showed efficacy in a 6 Hz model that represents drug-resistant epilepsy. nih.gov

Similarly, another study focusing on 3-(chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides identified a highly active compound, designated 6 . mdpi.com This compound exhibited potent anticonvulsant activity in both the MES and 6 Hz seizure tests, with efficacy values superior to the reference drug, valproic acid. mdpi.com The proposed mechanism of action for this class of compounds involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com

| Compound | Seizure Model | Activity Metric | Result (mg/kg) | Source |

| Compound 14 | MES | ED₅₀ | 49.6 | nih.gov |

| Compound 14 | scPTZ | ED₅₀ | 67.4 | nih.gov |

| Compound 14 | 6 Hz (32 mA) | ED₅₀ | 31.3 | nih.gov |

| Compound 14 | 6 Hz (44 mA) | ED₅₀ | 63.2 | nih.gov |

| Compound 6 | MES | ED₅₀ | 68.30 | mdpi.com |

| Compound 6 | 6 Hz (32 mA) | ED₅₀ | 28.20 | mdpi.com |

| Valproic Acid (Reference) | MES | ED₅₀ | 252.74 | mdpi.com |

| Valproic Acid (Reference) | 6 Hz (32 mA) | ED₅₀ | 130.64 | mdpi.com |

Molluscicidal and Antidiabetic Activities

Molluscicidal Activity Based on a review of available scientific literature, there is no significant research focused on the molluscicidal properties of this compound or its direct derivatives.

Antidiabetic Activity The pyrrole and pyrrolidine (B122466) scaffolds are present in compounds investigated for the treatment of type 2 diabetes. A key target in this area is the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.gov A potent and selective DPP-IV inhibitor, ABT-279, incorporates a 2-cyanopyrrolidide structure. nih.gov This compound demonstrated extremely high potency with a very low inhibitory constant (Ki). nih.gov The development of such inhibitors is a major focus in diabetes drug discovery. nih.gov Furthermore, the pyrrole skeleton itself is linked to diabetes, as pyrraline, a molecule containing a pyrrole-2-carboxaldehyde structure, is a known molecular marker for diabetes that forms from the reaction of glucose and amino acids. nih.gov

| Compound | Target | Activity Metric | Result | Source |

| ABT-279 | DPP-IV | Kᵢ | 1.0 nM | nih.gov |

| ABT-279 | DPP8 | Kᵢ | > 30 µM | nih.gov |

| ABT-279 | DPP9 | Kᵢ | > 30 µM | nih.gov |

Potential in Treating Drug-Resistant Pathogens

The rise of multidrug-resistant (MDR) pathogens is a critical global health threat, necessitating the discovery of novel antimicrobial agents. researchgate.netmdpi.com Pyrrole-containing compounds have emerged as a promising source for such agents. mdpi.com

One strategy to combat resistance is to disrupt bacterial communication through quorum sensing (QS). The compound 1H-pyrrole-2,5-dicarboxylic acid, isolated from an endophytic fungus, has been shown to act as a QS inhibitor against Pseudomonas aeruginosa, a pathogen designated as "critical" due to its high level of multidrug resistance. frontiersin.org This compound functions as an "antibiotic accelerant," enhancing the efficacy of conventional antibiotics like gentamycin and piperacillin. frontiersin.org

Other synthetic pyrrole derivatives have shown direct antibacterial activity. For instance, a 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile derivative exhibited better activity against Staphylococcus aureus than a standard reference drug. researchgate.net

Furthermore, a class of natural products known as pyrrolomycins, which are halogenated pyrrole derivatives, exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. mdpi.com Their proven efficacy and, in some cases, low toxicity highlight their potential for development into new antibiotics to address the growing crisis of antibiotic resistance. mdpi.com

| Compound Class / Specific Compound | Target Pathogen(s) | Activity Metric | Result (µM) | Source |

| Pyrrolomycin A | Gram-positive & Gram-negative bacteria | MIC | 0.55–69.1 | mdpi.com |

| Pyrrolomycin B | Gram-positive & Gram-negative bacteria | MIC | 0.28–35.11 | mdpi.com |

| Pyoluteorin | S. aureus | MIC | 11.39 | mdpi.com |

| Pyoluteorin | E. coli | MIC | 22.79 | mdpi.com |

| Pyoluteorin | P. aeruginosa | MIC | 459 | mdpi.com |

Applications in Advanced Materials Science

Utilization in Conductive Polymers

Polypyrrole (PPy) is a well-known intrinsically conductive polymer, and its properties can be significantly enhanced by the incorporation of functional groups. While research has extensively covered various substituted pyrroles, the specific use of 4-Amino-1H-pyrrole-2-carboxylic acid as a monomer for conductive polymers is an emerging area of interest. The presence of both an amino (-NH2) and a carboxylic acid (-COOH) group on the pyrrole (B145914) backbone is expected to impart unique characteristics to the resulting polymer.

The electropolymerization of pyrrole derivatives is a common method to create conductive polymer films. In the case of this compound, both the amino and carboxylic acid groups can influence the polymerization process and the final properties of the polymer. The amino group, being an electron-donating group, can affect the oxidation potential of the monomer, potentially altering the polymerization conditions. The carboxylic acid group can influence the solubility and processability of the polymer and also provide a site for post-polymerization modifications.

The conductivity of functionalized polypyrroles is a key parameter for their application in electronic devices. The incorporation of substituent groups can impact the conjugation of the polymer backbone and thus its electrical properties. Research on related functionalized polypyrroles, such as those with only a carboxylic acid or an amino group, has shown that these groups can modulate conductivity. For instance, carboxylic acid-functionalized polypyrroles have been explored for their potential in biomedical applications and as bioactive platforms nih.gov. Similarly, amine-functionalized polypyrroles have been shown to exhibit inherent cell adhesive properties, making them suitable for biomedical devices nih.gov. The combination of both functional groups in poly(this compound) could lead to multifunctional conductive materials with a broad range of tunable properties.

Table 1: Potential Effects of Functional Groups on Polypyrrole Properties

| Functional Group | Potential Influence on Polymer Properties |

|---|---|

| Amino (-NH2) | Modulates oxidation potential, enhances hydrophilicity, provides sites for chemical reactions, improves cell adhesion. |

Role in the Production of Dyes

The structural features of this compound make it a viable candidate for the synthesis of novel organic dyes. The pyrrole ring itself is a key component in many chromophores, including the porphyrin ring in heme and chlorophyll. The presence of an aromatic amino group suggests its potential use as a diazo component in the formation of azo dyes.

Azo dyes, characterized by the -N=N- linkage, are a significant class of synthetic colorants. The synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. In this context, the amino group of this compound can be converted to a diazonium salt under acidic conditions with sodium nitrite (B80452). This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide array of azo dyes with different colors.

Creation of Polymers with Specific Functionalities

The dual functionality of this compound makes it an attractive monomer for the creation of polymers with specific, tailored functionalities. The ability to polymerize the pyrrole ring, while retaining the reactive amino and carboxylic acid side groups, allows for the design of advanced materials for a variety of applications.

The carboxylic acid groups along the polymer backbone can be used for the covalent immobilization of biomolecules such as enzymes, antibodies, or DNA. This is particularly relevant in the development of biosensors, where the conductive nature of the polypyrrole matrix can be combined with the specific recognition capabilities of the immobilized biomolecules. For instance, studies on poly(pyrrole-2-carboxylic acid) have demonstrated the activation of carboxylic groups for the covalent attachment of enzymes researchgate.netresearchgate.net.

The amino groups, on the other hand, can be utilized for different chemical modifications or to impart specific properties to the polymer surface. For example, they can be protonated to create positively charged surfaces, which can be useful for electrostatic interactions with negatively charged species. As mentioned earlier, amine-functionalized polypyrroles have shown enhanced cell adhesion, a desirable property for materials used in tissue engineering and medical implants nih.gov. A protected version of a similar compound, 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid, is noted for its use in creating polymers with specific functionalities, highlighting the potential of the unprotected parent compound in this area chemimpex.com.

The combination of both amino and carboxylic acid groups in the same polymer offers the potential for creating zwitterionic or pH-responsive materials. The charge on the polymer could be controlled by adjusting the pH of the surrounding environment, leading to applications in drug delivery, smart coatings, and separation technologies.

Table 2: Potential Applications of Poly(this compound)

| Application Area | Enabling Functional Group(s) | Specific Functionality |

|---|---|---|

| Biosensors | Carboxylic Acid | Covalent immobilization of enzymes, antibodies, etc. |

| Biomedical Implants | Amino | Enhanced cell adhesion and biocompatibility. |

| Drug Delivery | Amino and Carboxylic Acid | pH-responsive drug release. |

Computational and Theoretical Investigations of 4 Amino 1h Pyrrole 2 Carboxylic Acid

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in drug discovery for predicting the interaction between a ligand and its protein target. While specific docking studies for 4-Amino-1H-pyrrole-2-carboxylic acid are not prevalent in the reviewed literature, research on closely related pyrrole-2-carboxamide derivatives provides valuable insights into how this chemical scaffold can interact with various protein targets.

Ligand-Protein Interactions (e.g., with MmpL3, COVID-19 main protease)

Mycobacterial Membrane Protein Large 3 (MmpL3): The MmpL3 transporter is essential for the survival of Mycobacterium tuberculosis, making it a key target for anti-TB drug development. nih.gov Studies on pyrrole-2-carboxamide scaffolds have shown their potential as MmpL3 inhibitors. nih.gov In one such study, a designed pyrrole-2-carboxamide derivative was docked into the crystal structure of MmpL3. The model predicted that the pyrrole-2-carboxamide core occupied a specific pocket (S4) within the protein's binding site. This positioning allows for critical hydrogen bond formation, which is crucial for the inhibitory activity of this class of compounds. nih.gov

COVID-19 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a primary target for antiviral drugs because of its vital role in viral replication. mdpi.com Molecular docking studies have been performed on various heterocyclic compounds to assess their potential as Mpro inhibitors. For instance, a study on novel pyrrolo[3,2-c]pyrrole derivatives identified promising binding affinities toward the Mpro protein. nih.gov The docking results for these compounds showed binding energies of -7.8 kcal/mol and -7.0 kcal/mol, indicating stable interactions within the protease's active site. nih.gov These findings, though not on the exact title compound, highlight the potential of the broader pyrrole (B145914) family to interact favorably with this key viral enzyme.

While no specific docking data was found for this compound against Peroxiredoxin 5, the general approach involves predicting interactions between the ligand and amino acid residues in the enzyme's active site to estimate binding affinity.

Prediction of Binding Models and Active Site Interactions

The predictive power of molecular docking lies in its ability to detail the specific interactions that stabilize a ligand-protein complex.

For the MmpL3 protein, the predicted binding model for a pyrrole-2-carboxamide inhibitor showed that the 2,4-dichlorophenyl group occupied the S3 pocket, the cyclohexyl group fit into the S5 pocket, and the central pyrrole-2-carboxamide scaffold occupied the S4 pocket. nih.gov This model was consistent with pharmacophore predictions. Crucially, the model revealed the formation of two hydrogen bonds between the pyrrole-2-carboxamide moiety and the key amino acid residues Asp645 and Tyr646. nih.gov Further analysis of derivatives indicated that the hydrogens on the pyrrole nitrogen and the amide were essential for potent activity, as their methylation led to a loss of these hydrogen bonds and reduced inhibitory effect. nih.gov

In studies of pyrrolo[3,2-c]pyrroles with the COVID-19 main protease , docking simulations similarly identified key interactions. The compounds fit into the binding site, and their stability was further supported by subsequent molecular dynamics simulations. nih.gov The interactions typically involve a combination of hydrogen bonds and hydrophobic contacts with the amino acid residues lining the active site cleft of the Mpro enzyme. nih.govresearchgate.net

Table 1: Predicted Interactions of Pyrrole Derivatives with Protein Targets

| Compound Scaffold | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| Pyrrole-2-carboxamide derivative | MmpL3 | Asp645, Tyr646 | Not specified | nih.gov |

| Pyrrolo[3,2-c]pyrrole derivative (4a) | SARS-CoV-2 Mpro | Not specified | -7.8 | nih.gov |

| Pyrrolo[3,2-c]pyrrole derivative (5a) | SARS-CoV-2 Mpro | Not specified | -7.0 | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. They provide a more dynamic picture of ligand-protein interactions than static docking models. Specific MD simulation studies for this compound were not identified in the searched literature. However, MD simulations have been used to validate the stability of related compounds in protein active sites. For example, in the study of pyrrolo[3,2-c]pyrrole inhibitors of the SARS-CoV-2 main protease, MD simulations were performed to confirm that the docked poses were stable over time, reinforcing the findings of the initial molecular docking. nih.gov

Quantum Chemical Calculations (DFT, MP2)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to investigate the electronic structure and geometry of molecules.

Analysis of Molecular Structure and π-Electron Delocalization

While specific DFT and MP2 studies on this compound are scarce, extensive research on the parent molecule, pyrrole-2-carboxylic acid (PCA), provides a solid foundation for understanding its structural and electronic properties. researchgate.net

DFT and MP2 calculations performed on PCA show that the pyrrole moiety significantly influences π-electron delocalization. researchgate.net The pyrrole ring itself is an aromatic system with six π-electrons delocalized across the five-membered ring. libretexts.org The introduction of a carboxylic acid group at the 2-position affects this delocalization. X-ray diffraction and computational studies on PCA have shown that the pyrrole ring and the carboxyl group are nearly coplanar, which facilitates electronic communication between them. researchgate.netnih.gov

Table 2: Computational Methods Used in Studying Pyrrole Carboxylic Acids

| Method | Application | Compound Studied | Key Findings | Reference |

| DFT (B3LYP/6-311++G(d,p)) | Geometry Optimization, H-bond analysis | Pyrrole-2-carboxylic acid | Pyrrole moiety influences π-electron delocalization and H-bond strength. | researchgate.net |

| MP2 (MP2/6-311++G(d,p)) | H-bond analysis | Pyrrole-2-carboxylic acid | Provides ab initio calculations for comparison with DFT results. | researchgate.net |

| DFT | Decarboxylation mechanism | Pyrrole-2-carboxylic acid | Investigated the energy barriers for C-C bond cleavage. | researchgate.net |

Excited State Proton Transfer Analysis

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton moves from one part of a molecule to another upon absorption of light. This process often results in a tautomeric form of the molecule with distinct fluorescence properties, such as a large Stokes shift. mdpi.com Molecules with both proton-donating (e.g., -NH2) and proton-accepting (e.g., the carbonyl of the carboxylic acid) groups are potential candidates for ESIPT. researchgate.net

While a specific excited-state proton transfer analysis for this compound was not found in the reviewed literature, the structural motifs present in the molecule suggest it could potentially undergo such a process. Theoretical studies on related systems, such as other amino acids and heterocyclic compounds, have utilized quantum chemical calculations to map the potential energy surfaces of the ground and excited states to understand the mechanism and feasibility of proton transfer. nih.gov Such studies would be necessary to confirm and characterize any ESIPT behavior in this compound.

Molecular Orbital Analysis (HOMO, LUMO)

The electronic and chemical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecular orbital analysis, typically performed using methods like Density Functional Theory (DFT), is crucial for understanding a molecule's reactivity and kinetic stability. biomedres.us

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential (its ability to donate an electron), whereas the LUMO's energy is related to its electron affinity (its ability to accept an electron). materialsciencejournal.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small energy gap indicates that the molecule is more polarizable and more chemically reactive.

For a molecule like this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) would be employed to determine the energies of these frontier orbitals. materialsciencejournal.org From these energy values, several key quantum chemical descriptors can be calculated to predict its behavior. biomedres.usresearchgate.net

Interactive Data Table: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

This table outlines the key parameters that can be calculated from the HOMO and LUMO energy values and their significance in theoretical investigations. Although specific values for this compound require dedicated computational studies, the principles remain universal.

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule in its gaseous state. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule in its gaseous state. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron distribution or charge transfer. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates the capacity of a molecule to accept electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Characterization of Hydrogen Bonding

Hydrogen bonding plays a critical role in determining the supramolecular structure and biological interactions of molecules containing hydrogen bond donors (like -NH and -OH groups) and acceptors (like C=O and N). This compound possesses multiple sites for hydrogen bonding: the carboxylic acid group (-COOH), the pyrrole N-H group, and the amino (-NH₂) group.